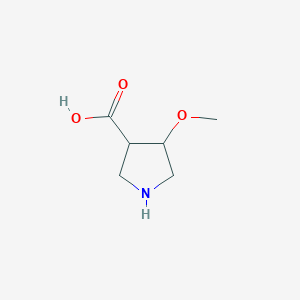

4-Methoxy-pyrrolidine-3-carboxylic acid

Description

Contextual Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry and Organic Synthesis

The pyrrolidine scaffold is a privileged structure in drug discovery, prized for its three-dimensional architecture which allows for a more comprehensive exploration of chemical space compared to flat aromatic rings. This non-planar structure is crucial for precise interactions with the complex surfaces of biological targets such as enzymes and receptors. The pyrrolidine ring is a fundamental component of numerous natural alkaloids, including nicotine (B1678760) and hygrine, and is present in a wide range of FDA-approved drugs, demonstrating its broad therapeutic applicability. Its derivatives have shown a remarkable diversity of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.

In organic synthesis, the pyrrolidine ring, particularly in the form of its amino acid derivative, proline, has been instrumental in the development of asymmetric catalysis. The stereocenters within the pyrrolidine ring provide a chiral environment that can effectively control the stereochemical outcome of chemical reactions.

| Prominent Drugs/Natural Products Containing a Pyrrolidine Core | Therapeutic Area/Significance |

| Proline | An essential amino acid, a fundamental building block of proteins. |

| Nicotine | A well-known alkaloid with stimulant properties. |

| Atorvastatin (Lipitor) | A blockbuster drug for lowering cholesterol (contains a pyrrole (B145914) ring, the unsaturated analog). |

| Lisinopril | An ACE inhibitor used to treat high blood pressure. |

| Varenicline (Chantix) | A smoking cessation aid. |

The Significance of Methoxy (B1213986) Substitution at Position 4 within Pyrrolidine-3-carboxylic Acid Derivatives

The methoxy group, with its moderate size and electronic properties (electron-donating through resonance, electron-withdrawing through induction), can modulate the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These alterations can significantly impact how the molecule interacts with biological targets. For instance, research on related 4-substituted proline analogs has shown that such modifications can be crucial for binding to specific receptors. A study on 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives as GABA uptake inhibitors suggested that a lipophilic group at the C-4 position could be advantageous for potent inhibition at the GAT3 transporter nih.gov. This finding implies that the methoxy group in 4-methoxy-pyrrolidine-3-carboxylic acid could play a similar role in enhancing biological activity in certain contexts.

The stereochemistry of the 4-methoxy group (cis or trans relative to the carboxylic acid) will also be a critical determinant of the molecule's shape and, consequently, its biological function. The conformational preferences of 4-substituted prolines have been a subject of extensive study, with findings indicating that even subtle changes in substitution can lead to significant shifts in the ring's puckering equilibrium.

Historical Development and Evolution of Synthetic Approaches to Substituted Pyrrolidine-3-carboxylic Acids

The synthesis of substituted pyrrolidine-3-carboxylic acids has evolved considerably, driven by the demand for novel and stereochemically defined building blocks for drug discovery and development.

Historically, many synthetic strategies have commenced from readily available chiral precursors, most notably the amino acids proline and 4-hydroxyproline (B1632879). These approaches leverage the inherent stereochemistry of the starting material to produce enantiomerically pure products. For instance, the synthesis of various carbapenems has utilized (2S,4R)-4-hydroxypyrrolidine carboxylic acid as a key intermediate. This precursor provides a handle at the 4-position that can be chemically modified. A plausible route to this compound could involve the methylation of the hydroxyl group in a suitably protected derivative of 4-hydroxyproline.

More contemporary methods for constructing the pyrrolidine ring have focused on cycloaddition reactions, particularly 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. This approach allows for the rapid assembly of the pyrrolidine core with a high degree of stereocontrol. The development of asymmetric organocatalysis has further refined these methods, enabling the enantioselective synthesis of highly substituted pyrrolidines.

A modern and versatile strategy for functionalizing the 4-position of proline-containing peptides is the "proline editing" technique. This method involves the incorporation of 4-hydroxyproline into a peptide sequence, followed by the selective modification of the hydroxyl group. This allows for the introduction of a wide variety of substituents, including, hypothetically, a methoxy group, at a late stage in the synthesis.

Current Research Trajectory and Identified Research Gaps Pertaining to this compound

The current research involving this compound appears to be primarily concentrated within the pharmaceutical industry, as evidenced by its mention in patent literature. A notable patent discloses the use of this compound and its methyl ester as intermediates in the synthesis of pyrrolopyrimidine and purine (B94841) derivatives aimed at treating abnormal cell growth, including cancer. This indicates a clear trajectory for the application of this compound in the development of novel oncology therapeutics.

The broader research landscape for 4-substituted pyrrolidine-3-carboxylic acids points towards their exploration as modulators of various biological targets. The aforementioned research into GABA uptake inhibitors with substitutions at the 4-position is one such example, suggesting that derivatives of this compound could be investigated for their potential in treating neurological disorders.

A significant research gap is the limited amount of publicly available scientific literature dedicated specifically to this compound. While its use is documented in patents, detailed studies on its synthesis, conformational analysis, and biological activity profile are not widely reported in peer-reviewed journals. This lack of public data presents an opportunity for academic and industrial researchers to explore the fundamental properties and potential applications of this compound more thoroughly. Further investigations into the stereoselective synthesis of both cis and trans isomers of this compound and a systematic evaluation of their biological activities would be valuable contributions to the field of medicinal chemistry.

Properties

CAS No. |

885953-25-3 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-methoxypyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-10-5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

HDAFFMKSFNKQOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy Pyrrolidine 3 Carboxylic Acid and Its Analogs

General Synthetic Routes to Pyrrolidine-3-carboxylic Acid Frameworks

The construction of the pyrrolidine-3-carboxylic acid scaffold is a foundational step in the synthesis of 4-methoxy-pyrrolidine-3-carboxylic acid. This typically involves the formation of the five-membered nitrogen-containing ring, followed by or concurrent with the introduction of the carboxylic acid group at the 3-position.

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is a key process that can be achieved through various cyclization strategies. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds to create the heterocyclic core.

One of the most powerful and widely used methods for constructing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction , particularly involving azomethine ylides. mdpi.com Azomethine ylides, which are 1,3-dipoles, can react with a variety of dipolarophiles, such as alkenes and alkynes, to afford pyrrolidine derivatives with a high degree of stereocontrol. mdpi.comnih.gov The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted starting materials. nih.gov

Intramolecular cyclization represents another significant approach to the pyrrolidine skeleton. mdpi.com This can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. mdpi.com For instance, the copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides a pathway to N-functionalized pyrrolidines. researchgate.net Another strategy is the domino aza-Michael Induced Ring Closure (MIRC) reaction, which proceeds via an aza-Michael addition followed by an intramolecular SN2 cyclization to yield highly functionalized pyrrolidinones. core.ac.uk

Additionally, tandem or cascade reactions offer an efficient route to pyrrolidine heterocycles. These reactions can involve multiple bond-forming events in a single pot, increasing atom economy and reducing the number of synthetic steps. francis-press.com A photo-promoted ring contraction of readily available pyridines has also been reported as a novel method to access pyrrolidine derivatives. mdpi.comgoogle.com

| Synthetic Strategy | Key Reaction Type | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Pericyclic Reaction | High stereoselectivity, wide substrate scope. | Requires generation of unstable intermediates (azomethine ylides). | mdpi.comnih.gov |

| Intramolecular Cyclization | Nucleophilic addition/substitution | Good for forming specific ring substitution patterns. | Requires synthesis of appropriately functionalized linear precursors. | mdpi.comresearchgate.netcore.ac.uk |

| Tandem/Cascade Reactions | Multiple bond formations in one pot | High efficiency and atom economy. | Can be complex to optimize reaction conditions. | francis-press.com |

| Ring Contraction | Photochemical rearrangement | Utilizes readily available starting materials (pyridines). | May require specialized photochemical equipment. | mdpi.comgoogle.com |

Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the 3-position of the pyrrolidine ring is a critical step. This can be achieved either by using starting materials that already contain this functionality or by introducing it onto a pre-formed pyrrolidine ring.

A common and effective strategy is the asymmetric Michael addition reaction . For instance, organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates can produce precursors that, after subsequent transformations, yield 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.govmdpi.commasterorganicchemistry.com This approach is atom-economical and allows for the concise synthesis of these derivatives. masterorganicchemistry.comwikipedia.org The resulting products, containing nitro, keto, and ester functionalities, are versatile intermediates for further synthetic manipulations. beilstein-journals.org

In some synthetic routes, the carboxylic acid group or a precursor, such as an ester or nitrile, is incorporated into one of the reactants prior to the cyclization step. For example, in [3+2] cycloaddition reactions, the dipolarophile can bear an ester group, which becomes the carboxylic acid precursor in the final pyrrolidine product. Similarly, intramolecular cyclization strategies can be designed with starting materials that already possess the necessary carboxylic acid functionality at the appropriate position in the linear precursor.

Strategies for Methoxylation at the 4-Position of the Pyrrolidine Ring

To synthesize the target molecule, this compound, a methoxy (B1213986) group must be introduced at the 4-position of the pyrrolidine ring. A common precursor for this transformation is a hydroxyl group at the 4-position.

The Williamson ether synthesis is a classical and widely used method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, a 4-hydroxy-pyrrolidine-3-carboxylic acid derivative would be the key intermediate. The hydroxyl group at the 4-position can be deprotonated using a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then be reacted with a methylating agent to form the desired methoxy group. masterorganicchemistry.comwikipedia.org It is important to protect other reactive functional groups, such as the carboxylic acid and the secondary amine, before carrying out this reaction to avoid unwanted side reactions. stackexchange.com

Stereoselective and Asymmetric Synthesis of this compound

Achieving the desired stereochemistry in this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Stereoselective and asymmetric synthetic methods are employed to control the formation of chiral centers.

Chiral Pool Approaches Utilizing Natural Products as Precursors

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources. These compounds can be used as starting materials for the synthesis of more complex chiral molecules.

Tartaric acid is a versatile chiral building block that can be used to synthesize chiral 3,4-difunctionalized pyrrolidines. mdpi.com Both L-(+)- and D-(-)-tartaric acids are available, providing access to different enantiomers of the target molecule. beilstein-journals.org The two stereocenters in tartaric acid can be used to control the stereochemistry at the 3- and 4-positions of the pyrrolidine ring. nih.gov The synthesis often involves the conversion of tartaric acid into a suitable intermediate that can then be cyclized to form the pyrrolidine ring. nih.govmdpi.com

Amino acids , such as proline and 4-hydroxyproline (B1632879), are also common starting materials from the chiral pool for the synthesis of substituted pyrrolidines. francis-press.comresearchgate.net These molecules already contain the pyrrolidine ring and a chiral center, which can be modified to introduce the desired functional groups. For example, 4-hydroxyproline can serve as a precursor for the synthesis of this compound, where the existing hydroxyl group can be methylated. researchgate.net

| Natural Product Precursor | Key Chiral Features | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Tartaric Acid | Two adjacent chiral hydroxyl groups. | Provides stereocontrol at the 3 and 4 positions of the pyrrolidine ring. | mdpi.combeilstein-journals.orgnih.govmdpi.com |

| 4-Hydroxyproline | Contains a pre-formed chiral pyrrolidine ring with a hydroxyl group at the 4-position. | The hydroxyl group can be directly methylated. | francis-press.comresearchgate.net |

| Proline | A chiral pyrrolidine-2-carboxylic acid. | Can be functionalized at the 3 and 4 positions, though this may require more steps. | francis-press.comresearchgate.net |

Asymmetric Organocatalysis in Pyrrolidine Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including polysubstituted pyrrolidines. google.comnih.govbeilstein-journals.org This approach utilizes small organic molecules as catalysts to control the stereochemical outcome of a reaction. google.com

Proline and its derivatives are among the most successful organocatalysts. beilstein-journals.org They can catalyze a variety of reactions, such as aldol (B89426) and Michael additions, with high enantioselectivity. google.combeilstein-journals.org For the synthesis of this compound, an organocatalytic approach could involve the asymmetric construction of a linear precursor with the correct stereochemistry, which is then cyclized to form the pyrrolidine ring.

Cascade reactions initiated by organocatalysts are particularly efficient for the synthesis of highly functionalized pyrrolidines. mdpi.com For example, a cascade reaction involving a Michael addition followed by an intramolecular cyclization can generate multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. nih.gov Bifunctional organocatalysts, which contain both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a thiourea (B124793) or squaramide), can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. The development of novel organocatalysts continues to expand the scope and efficiency of asymmetric pyrrolidine synthesis. beilstein-journals.org

Diastereoselective and Enantioselective Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions, Michael Additions)

The synthesis of highly substituted pyrrolidines is effectively achieved through cycloaddition reactions, which allow for the creation of multiple stereocenters in a single step. acs.org

1,3-Dipolar Cycloadditions: This method stands as one of the most powerful for the stereocontrolled synthesis of the pyrrolidine ring. nih.gov The reaction typically involves an azomethine ylide, generated in situ, and an electron-deficient alkene. mdpi.comresearchgate.net For the synthesis of a this compound scaffold, the reaction would involve an azomethine ylide and a substituted acrylate, such as methyl 2-methoxyacrylate. The stereochemical outcome of the reaction can be controlled by using chiral catalysts or auxiliaries. researchgate.net Transition-metal-catalyzed asymmetric 1,3-dipolar cycloadditions, for instance using copper(I) or silver(I) complexes with chiral ligands, have proven effective in delivering enantioenriched pyrrolidine derivatives with high yields and excellent stereoselectivities. nih.govresearchgate.net

Michael Additions: Organocatalytic asymmetric Michael addition reactions are another cornerstone for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives. rsc.orgcore.ac.ukresearchgate.net This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the target scaffold, a key step could be the Michael addition of a nitromethane (B149229) equivalent to a 4-alkoxy-substituted enoate, followed by reductive cyclization. The use of chiral organocatalysts, such as proline derivatives or squaramides, can induce high levels of enantioselectivity in the initial carbon-carbon bond-forming step, thereby establishing the stereochemistry of the final product. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkene | Ag(I) or Cu(I) with chiral ligands | High stereocontrol, formation of up to four stereocenters. | acs.orgnih.gov |

| Asymmetric Michael Addition | Nitroalkane + α,β-Unsaturated Ester | Chiral organocatalyst (e.g., thiourea, squaramide) | Forms key C-C bond, sets stereochemistry for subsequent cyclization. | rsc.orgresearchgate.net |

Chemical Derivatization and Functionalization of this compound Scaffolds

The this compound scaffold possesses three distinct functional groups—the carboxylic acid, the secondary amine, and the methoxy ether—each providing a handle for further chemical modification and diversification.

Modification of the Carboxylic Acid Functional Group

The carboxylic acid at the 3-position is a versatile functional group that can be readily converted into a variety of other functionalities. Standard peptide coupling conditions, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), can be used to form amide bonds with a wide array of amines. Esterification can be achieved under acidic conditions with the corresponding alcohol. Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or borane (B79455) complexes, providing another point for diversification.

N-Substitution Reactions on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can undergo numerous transformations. nih.gov N-alkylation can be performed with alkyl halides in the presence of a base. N-acylation with acyl chlorides or anhydrides yields the corresponding amides. The nitrogen can also be functionalized through reductive amination with aldehydes or ketones. For synthetic manipulations requiring protection of the nitrogen, common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be readily installed and subsequently removed under specific conditions. mdpi.com

Diversification Strategies at the 4-Position of the Pyrrolidine Ring

The methoxy group at the 4-position offers opportunities for diversification, though it often requires more strategic planning. Cleavage of the methyl ether, for example using boron tribromide (BBr₃), would unmask a 4-hydroxy group. This alcohol can then serve as a nucleophile for the introduction of new functionalities through O-alkylation, acylation, or conversion into a leaving group for subsequent nucleophilic substitution reactions. This allows for the synthesis of a library of analogs with diverse substituents at the 4-position, enabling the exploration of structure-activity relationships.

Scalable Synthesis Considerations and Industrial Production Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. wikipedia.org For this compound, a scalable synthesis would prioritize the use of inexpensive and readily available starting materials.

The choice of synthetic route is critical. While complex, multi-step syntheses involving expensive chiral catalysts might be suitable for initial discovery, an industrial process would favor a more convergent approach or one that utilizes a robust and recyclable catalyst. google.com Purification methods must also be scalable; crystallization is highly preferred over chromatographic separation for final product isolation due to cost and throughput. nih.gov Process safety assessments would be required to identify and mitigate any potential hazards associated with reagents, intermediates, or reaction conditions (e.g., high pressures, exothermic reactions). wikipedia.org One-pot syntheses or telescoping reactions, where intermediates are not isolated, can significantly improve process efficiency and reduce waste. google.com The development of a manufacturing process would involve rigorous optimization of reaction parameters to maximize yield, minimize impurities, and ensure consistent product quality.

Advanced Characterization and Analytical Methodologies for 4 Methoxy Pyrrolidine 3 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-Methoxy-pyrrolidine-3-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass, respectively. funaab.edu.ngyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the protons on the pyrrolidine (B122466) ring, the methoxy (B1213986) group, and the carboxylic acid. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org Protons on carbons adjacent to the carboxylic acid group generally appear in the 2-3 ppm range. libretexts.org The methoxy group protons would present as a sharp singlet, while the protons on the pyrrolidine ring would show complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears far downfield, typically in the range of 160-180 ppm. libretexts.org The carbon of the methoxy group would be found further upfield. The four carbons of the pyrrolidine ring would have distinct chemical shifts influenced by their substitution pattern (i.e., attachment to the nitrogen, methoxy group, or carboxylic acid group).

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the complete structural assignment. mdpi.comthieme-connect.de

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyrrolidine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is vital for establishing the connectivity between different functional groups, such as linking the methoxy group to the C4 position of the pyrrolidine ring and the carboxylic acid to the C3 position. thieme-connect.de

Below is a table of predicted NMR chemical shifts for this compound. Actual values can vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| COOH | 10.0 - 12.0 (broad s) | 170 - 180 | Carboxylic acid proton and carbon. libretexts.org |

| H3 | 2.8 - 3.2 (m) | 45 - 55 | Proton on the carbon bearing the COOH group. |

| H4 | 3.8 - 4.2 (m) | 75 - 85 | Proton on the carbon bearing the OCH₃ group. |

| H2, H5 | 3.0 - 3.6 (m) | 45 - 60 | Protons on the carbons adjacent to the nitrogen atom. |

| OCH₃ | ~3.3 (s) | 55 - 60 | Methoxy group protons and carbon. mdpi.com |

| NH | 1.5 - 3.5 (broad) | - | Amine proton, often exchanges with solvent. |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) Techniques (ES-MS, FT-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. nih.gov

Electrospray Ionization Mass Spectrometry (ES-MS): ES-MS is a soft ionization technique well-suited for polar molecules like amino acid derivatives. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (Molecular Formula: C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ), one would expect to observe a prominent ion at an m/z of 146.17 in positive mode or 144.15 in negative mode.

Fourier-Transform Mass Spectrometry (FT-MS): For high-resolution mass spectrometry (HRMS), techniques like FT-MS provide extremely accurate mass measurements. This allows for the determination of the elemental formula of the parent ion and its fragments, confirming the compound's identity with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ekb.eg An LC-MS system can separate this compound from impurities or related compounds before it enters the mass spectrometer for detection. This is particularly useful for analyzing complex mixtures and for quantitative studies. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing further structural information based on the resulting fragmentation pattern. nih.gov

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and stereoisomers. These techniques are critical for assessing the purity and enantiomeric excess of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a premier technique for the purity assessment and quantification of pharmaceutical compounds and research chemicals. ajol.info A stability-indicating RP-HPLC method can be developed to separate the target compound from its degradation products and process-related impurities. researchgate.net

Method Development: A typical reversed-phase HPLC method for a polar compound like this compound would involve:

Column: A C18 or other polar-modified silica (B1680970) column is commonly used. researchgate.net

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. ajol.inforesearchgate.net The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

Detection: UV detection can be used if the molecule possesses a chromophore, though for simple pyrrolidines, detection at low wavelengths (~210 nm) may be necessary. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be employed. sigmaaldrich.com Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides excellent sensitivity and selectivity. ekb.eg

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable and reproducible. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

| HPLC Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Provides retention for moderately polar analytes. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid improves peak shape. ajol.info |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. ajol.info |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. researchgate.net |

| Column Temperature | 30 °C | Ensures reproducible retention times. researchgate.net |

| Detector | UV (210 nm), ELSD, or MS | Analyte detection and quantification. ekb.egsigmaaldrich.com |

This is an interactive data table. You can sort and filter the data.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses at least two chiral centers (at C3 and C4), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. rsc.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Both normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase conditions can be employed. Alternatively, the carboxylic acid can be derivatized with a chiral reagent, and the resulting diastereomers can be separated on a standard achiral HPLC column. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. mdpi.com Its primary applications for this compound include:

Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product during a synthesis.

Purity Screening: Providing a quick preliminary assessment of a sample's purity.

Solvent System Selection: Aiding in the development of solvent systems for column chromatography.

A typical TLC setup involves spotting the sample on a plate coated with a stationary phase, commonly silica gel. ptfarm.pl The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol), sometimes with a small amount of acetic acid or ammonia (B1221849) to improve the spot shape of acidic or basic compounds. ptfarm.plnih.gov After development, the spots are visualized, often using UV light if the compound is UV-active, or by staining with a reagent such as ninhydrin (B49086) (which reacts with the secondary amine of the pyrrolidine ring) or potassium permanganate. The retention factor (Rf) value is then calculated to characterize the compound in that specific TLC system.

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physical and chemical properties.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal insights into its absolute stereochemistry and preferred conformation in the solid state. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions can be determined with high precision. soton.ac.uk

For pyrrolidine derivatives, X-ray crystallography is instrumental in establishing the absolute configuration of stereocenters and defining the puckering of the five-membered ring. While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, provides valuable predictive insights. In the crystal structure of this derivative, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov This non-planar arrangement is a common feature of proline analogues and significantly influences their biological and chemical behavior. nih.govacs.org

The study of this derivative also revealed key structural parameters that would be of interest for this compound. Intermolecular interactions, such as hydrogen bonds, were identified as stabilizing forces within the crystal lattice. nih.gov Specifically, O—H⋯O hydrogen bonds were observed to link molecules into chains. nih.gov The determination of such parameters is vital for understanding the compound's solid-state packing and its potential for polymorphism.

Table 1: Representative Crystallographic Data for a 4-Methoxy-pyrrolidine Derivative (Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4299 (13) |

| b (Å) | 9.784 (2) |

| c (Å) | 10.279 (2) |

| β (°) | 90.12 (3) |

| Volume (ų) | 646.7 (2) |

| Pyrrolidine Ring Conformation | Envelope |

| Key Intermolecular Interaction | O—H⋯O hydrogen bonds |

Computational Chemistry and Mechanistic Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into reaction mechanisms, molecular dynamics, and intermolecular forces that are often difficult to probe through empirical methods alone.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In organic chemistry, it is widely applied to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. wikimedia.orgmdpi.com This allows for the determination of activation barriers and reaction thermodynamics, providing a detailed picture of the reaction pathway. pku.edu.cn

For a compound like this compound, DFT calculations could be employed to study various transformations. For instance, the mechanism of its synthesis, such as the functionalization of a proline or 4-hydroxyproline (B1632879) precursor, could be modeled. nih.gov DFT can help identify the most likely reaction pathway by comparing the energy profiles of different proposed mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions involving similar ring systems. mdpi.com Furthermore, DFT is used to analyze the role of catalysts and solvent effects on the reaction kinetics and selectivity. The theory can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net

Table 2: Hypothetical DFT Application in Studying a Reaction of this compound

| Computational Task | Information Gained |

| Transition State Search | Identification of the highest energy point along the reaction coordinate. |

| Energy Profile Calculation | Determination of activation energies (kinetics) and reaction energies (thermodynamics). |

| Natural Bond Orbital (NBO) Analysis | Understanding charge distribution and delocalization in reactants and transition states. |

| Frequency Calculation | Confirmation of stationary points (minima and transition states) and calculation of zero-point vibrational energies. |

| Implicit/Explicit Solvation Model | Evaluation of the effect of the solvent on the reaction mechanism. |

Molecular Modeling for Conformation and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable for studying the conformational landscape of flexible molecules like this compound and for analyzing the non-covalent interactions that govern its association with other molecules. nih.gov

The conformational flexibility of the pyrrolidine ring is a key determinant of its function. Molecular mechanics or DFT can be used to perform a conformational search to identify low-energy conformers of the molecule in the gas phase or in solution. researchgate.net This analysis can reveal the preferred puckering of the ring and the orientation of the methoxy and carboxylic acid substituents.

Furthermore, molecular modeling is essential for studying intermolecular interactions. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations on molecular dimers can quantify the strength and nature of interactions like hydrogen bonding and van der Waals forces. mdpi.comresearchgate.net For this compound, this would involve modeling its self-association or its interaction with other molecules, such as a biological receptor or a solvent. Understanding these interactions is crucial for predicting its solubility, crystal packing, and potential biological activity. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts within a crystal lattice. mdpi.comnih.gov

Table 3: Potential Molecular Modeling Approaches for this compound

| Modeling Technique | Objective |

| Conformational Analysis | Identify stable low-energy conformations of the pyrrolidine ring and substituents. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule over time in a specific environment (e.g., water). |

| Dimer Interaction Energy Calculation | Quantify the strength of intermolecular forces (e.g., hydrogen bonding, dispersion) in self-association. nih.gov |

| Hirshfeld Surface Analysis | Visualize and analyze intermolecular contacts in the predicted crystal structure. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterize the nature of chemical bonds and non-covalent interactions based on electron density. |

Emerging Research Avenues and Future Prospects for 4 Methoxy Pyrrolidine 3 Carboxylic Acid

Integration with Advanced Synthetic Methodologies and Flow Chemistry

The synthesis of complex pyrrolidine (B122466) derivatives is a critical area of development. nih.gov Traditional batch synthesis methods are being challenged by advanced methodologies like flow chemistry, which offers significant improvements in efficiency, safety, and scalability. durham.ac.uk

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of carboxylic acids and related heterocyclic compounds, flow chemistry facilitates the safe handling of reactive gases like carbon dioxide (CO2), which can be used to form the carboxylic acid group. durham.ac.uk A tube-in-tube reactor design, for example, allows for the efficient diffusion of gas into a liquid substrate stream, enabling high-yield reactions that can be easily scaled up from milligrams to grams without significant reconfiguration. durham.ac.uk

The application of these principles to the synthesis of 4-Methoxy-pyrrolidine-3-carboxylic acid could streamline its production and the creation of derivative libraries for screening. By integrating immobilized reagents and scavengers into the flow path, multi-step sequences can be performed consecutively, minimizing the need for manual workups and purification between steps. durham.ac.uk This machine-assisted approach accelerates the synthesis of target molecules, a significant advantage in the competitive landscape of drug discovery. durham.ac.uknih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | Readily scalable by extending run time or using larger reactors durham.ac.uk |

| Safety | Handling of pressurized gases and exothermic reactions can be hazardous on a large scale | Improved safety due to small reaction volumes and enhanced heat transfer durham.ac.uk |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time durham.ac.ukorganic-chemistry.org |

| Efficiency | Can be time-consuming with intermediate isolation and purification steps | Enables multi-step sequences and in-line purification, reducing overall time uc.pt |

| Reagent Use | Stoichiometric excesses are common | More efficient mixing and stoichiometry control |

Identification of Novel Biological Targets and Undiscovered Therapeutic Applications

The this compound scaffold is a key component in compounds designed to interact with a range of biological targets. Its structural features, including the pyrrolidine ring and stereochemistry, are crucial for selective binding to receptors and enzymes. chemimpex.comnih.gov Research has demonstrated the importance of this core in developing agents for neurological disorders, pain management, and cardiovascular diseases. chemimpex.comnih.govnih.gov

Emerging research focuses on identifying novel targets and expanding the therapeutic applications of its derivatives. For instance, specific stereoisomers of substituted pyrrolidines are being investigated as dual-target ligands, such as those acting on both μ-opioid (MOR) and dopamine D3 (D3R) receptors. nih.gov This dual-action approach aims to develop safer analgesics with reduced liability for misuse. nih.gov In this context, the pyrrolidine moiety is a key dopaminergic component, and its substitution pattern, including methoxy (B1213986) groups, can be optimized to enhance affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

Furthermore, derivatives have been explored as P2Y12 receptor antagonists for antiplatelet therapy and as potent and selective endothelin-A (ETA) receptor antagonists. nih.govnih.gov The versatility of the pyrrolidine-3-carboxylic acid backbone allows for systematic structural modifications to fine-tune activity against these and other potential targets. Future research will likely involve screening derivatives against broader panels of receptors, enzymes, and ion channels to uncover previously unknown biological activities and therapeutic possibilities.

Table 2: Investigated Biological Targets for Pyrrolidine-3-Carboxylic Acid Derivatives

| Derivative Class / Compound | Biological Target | Potential Therapeutic Application |

|---|---|---|

| 2-phenylpyrimidine-4-carboxamide analogs | P2Y12 Receptor | Antiplatelet therapy, Thrombosis nih.gov |

| Substituted trans-(2S,4R)-pyrrolidines | Dopamine D3 Receptor (D3R) / μ-Opioid Receptor (MOR) | Pain management, Opioid Use Disorder nih.gov |

| 2,4-diaryl substituted pyrrolidines | Endothelin-A (ETA) Receptor | Cardiovascular diseases nih.gov |

| (+/-)-trans-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid | Neurological receptors | Neurological disorders, Pain management, Mood regulation chemimpex.com |

| Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid | Neurological receptors | Neurological disorders chemimpex.com |

Interdisciplinary Approaches in this compound Research (e.g., Chemoinformatics, Artificial Intelligence in Drug Design)

The integration of computational methods is revolutionizing the drug discovery process, and research on this compound is poised to benefit significantly from these interdisciplinary approaches. nih.gov Chemoinformatics and artificial intelligence (AI) are being applied at various stages, from initial hit identification to lead optimization. crimsonpublishers.com

For a specific compound like this compound, chemoinformatics tools can predict crucial physicochemical and pharmacokinetic properties. Computational data for closely related structures, such as (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, includes predictions for Topological Polar Surface Area (TPSA) and LogP, which are important indicators of a molecule's potential for membrane permeability and bioavailability. chemscene.com By leveraging these predictive models, researchers can computationally screen virtual libraries of this compound derivatives to select candidates with optimal drug-like properties before committing to their synthesis. This data-driven approach, combining AI with expert knowledge, helps to mitigate the "black box" problem of some algorithms and provides a more transparent and efficient path toward identifying new therapeutic targets and drug candidates. anr.fr

Table 3: Application of Interdisciplinary Tools in Pyrrolidine Derivative Research

| Tool / Approach | Application | Potential Impact on Research |

|---|---|---|

| Machine Learning | Predict bioactivity, toxicity (e.g., DeepTox), and ADME properties crimsonpublishers.com | Reduces late-stage failures by flagging problematic compounds early |

| Deep Learning | De novo drug design; predict protein structures crimsonpublishers.com | Generates novel molecular structures with desired properties; aids in understanding drug-target interactions |

| Chemoinformatics | Calculate physicochemical properties (e.g., TPSA, LogP) chemscene.com | Guides lead optimization by predicting drug-like characteristics |

| Knowledge Graphs | Aggregate and model heterogeneous data from public and proprietary sources anr.fr | Extracts hidden knowledge and identifies new mechanisms of action |

| Explainable AI (XAI) | Integrates expert knowledge to provide transparent and interpretable model predictions anr.fr | Increases confidence in AI-driven decisions for target selection and compound design |

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-pyrrolidine-3-carboxylic acid, and how do reaction conditions impact yield and purity?

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, the methoxy group (δ ~3.3 ppm in ¹H NMR) and carboxylic acid proton (δ ~12 ppm) are diagnostic. X-ray crystallography (as in ) may resolve stereochemical ambiguities. Cross-validate with IR spectroscopy to confirm carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products.

Results from analogous compounds () suggest refrigeration (2–8°C) in amber vials with desiccants maximizes stability .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for targeted bioactivity?

- Methodological Answer : Use density functional theory (DFT) to predict reaction pathways and transition states. Molecular docking (e.g., AutoDock Vina) can screen derivatives for interactions with biological targets (e.g., enzymes in ). Adjust substituents on the pyrrolidine ring to enhance binding affinity while maintaining solubility .

Q. What strategies resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer :

- Case Study : If NMR data conflicts with literature (e.g., unexpected splitting of methoxy signals), use deuterated solvents (DMSO-d₆) to eliminate solvent effects.

- Collaborative Analysis : Cross-reference with X-ray structures () or 2D NMR (COSY, HSQC) to assign stereochemistry .

Q. How can researchers design enantioselective syntheses of this compound for chiral drug development?

- Methodological Answer : Employ asymmetric catalysis:

- Chiral Ligands : Use (R)-BINAP with palladium to control stereochemistry during cyclization.

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) can isolate enantiomers.

highlights similar strategies for methoxy-substituted pyrrolidines .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

demonstrates protocols for analogs with anticancer activity (e.g., IC₅₀ determination via MTT assays) .

Analytical and Safety Considerations

Q. What advanced chromatographic methods ensure purity and quantify trace impurities in this compound?

- Methodological Answer : Use UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O/MeCN). Detect impurities at <0.1% levels. Compare retention times with spiked standards () .

Q. How should researchers handle this compound to minimize occupational hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.